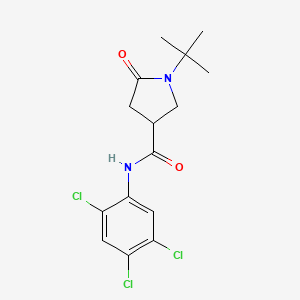![molecular formula C22H22O5 B14958756 methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14958756.png)
methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound features a chromen-2-one core structure with multiple substituents, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one.
Etherification: The hydroxyl group at the 7-position is etherified using 4-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
Esterification: The resulting intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the chromenone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromenone core can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzyl ether moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
- 4-Methylbenzyl acetate
- 4,8-Dimethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the chromenone core and the benzyl ether moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H22O5 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
methyl 2-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H22O5/c1-13-5-7-16(8-6-13)12-26-19-10-9-17-14(2)18(11-20(23)25-4)22(24)27-21(17)15(19)3/h5-10H,11-12H2,1-4H3 |
Clave InChI |
PSMYZRFWRUNMGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14958675.png)

![{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B14958678.png)
![(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14958684.png)
![N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14958696.png)

![N-[4-(acetylamino)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14958711.png)
![2-(2-methoxyphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958720.png)

![6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14958728.png)
![6-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B14958734.png)
![(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid](/img/structure/B14958742.png)

![Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate](/img/structure/B14958748.png)
